molecular formula C14H18N4O B3060174 4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)- CAS No. 19062-52-3

4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)-

Cat. No.: B3060174
CAS No.: 19062-52-3
M. Wt: 258.32
InChI Key: SPXPXFQAOMQIDA-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone derivatives are heterocyclic compounds with a fused benzene and pyrimidine ring system. The target compound, 2-((4-methyl-1-piperazinyl)methyl)-4(3H)-quinazolinone, features a 4-methylpiperazinylmethyl substituent at position 2. Quinazolinones are widely studied for their diverse bioactivities, such as antimicrobial, anticancer, and anti-inflammatory effects, with substituent patterns critically influencing their efficacy .

Properties

IUPAC Name

2-[(4-methylpiperazin-1-yl)methyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-17-6-8-18(9-7-17)10-13-15-12-5-3-2-4-11(12)14(19)16-13/h2-5H,6-10H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXPXFQAOMQIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172551
Record name 4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19062-52-3
Record name 4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019062523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)- typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Piperazinylmethyl Group: The 4-methyl-1-piperazinylmethyl group is introduced via nucleophilic substitution reactions. This can be achieved by reacting the quinazolinone core with 4-methylpiperazine in the presence of a suitable base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazinylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides, under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Data Tables

Table 2: Substituent Effects on Solubility

Substituent LogP Aqueous Solubility (mg/mL)
4-Methylpiperazinylmethyl (target) 1.2* 5.8*
Methyl 2.1 1.2
Phenyl 3.4 0.3
4-Bromophenyl 3.8 0.1

*Predicted values based on structural analogs.

Biological Activity

4(3H)-Quinazolinone derivatives, particularly 2-((4-methyl-1-piperazinyl)methyl)-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound, with a molecular formula of C20H22N4O and a molecular weight of approximately 350.42 g/mol, exhibits potential therapeutic effects against various diseases, including cancer and bacterial infections.

Chemical Structure and Properties

The structural composition of 4(3H)-quinazolinone derivatives includes a quinazolinone core, which is known for its ability to interact with multiple biological targets. The presence of the piperazine moiety enhances the compound's pharmacological profile by improving solubility and bioavailability.

PropertyValue
Molecular FormulaC20H22N4O
Molecular Weight350.42 g/mol
Melting PointNot specified
SolubilityVariable

Research indicates that 4(3H)-quinazolinone derivatives may exert their biological effects through several mechanisms:

  • Inhibition of Cell Proliferation : These compounds can interfere with cellular pathways that regulate growth and division, potentially leading to apoptosis in cancer cells.
  • Anti-inflammatory Effects : The modulation of NF-κB signaling pathways has been observed, suggesting a role in reducing inflammation.
  • Antibacterial Activity : Quinazolinones have shown promise against methicillin-resistant Staphylococcus aureus (MRSA) by binding to penicillin-binding proteins (PBPs), thereby enhancing the efficacy of β-lactam antibiotics.

Biological Activities

The biological activities of 4(3H)-quinazolinone derivatives can be categorized as follows:

  • Anticancer Activity
    • Studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines. For instance, compound 73 from a related study showed synergy with piperacillin-tazobactam in MRSA models, enhancing its bactericidal effect .
  • Antibacterial Activity
    • The quinazolinone derivatives exhibit significant antibacterial properties against MRSA. They target PBPs, which are crucial for bacterial cell wall synthesis, thus disrupting bacterial growth .
  • Anti-inflammatory Activity
    • These compounds have been linked to the inhibition of inflammatory mediators through the NF-κB pathway, highlighting their potential in treating inflammatory diseases.

Case Studies

Several studies have explored the efficacy and mechanisms of action for quinazolinone derivatives:

  • A study on the structure-activity relationship (SAR) of 79 quinazolinone derivatives revealed that modifications to the piperazine moiety significantly influenced antibacterial efficacy against MRSA. Compounds were tested in vitro and showed varying levels of activity based on structural changes .
  • Another investigation focused on the anti-inflammatory properties of quinazolinones, demonstrating their ability to inhibit pro-inflammatory cytokines in cell culture models .

Comparative Analysis

To better understand the biological activity of 4(3H)-quinazolinone derivatives, a comparison with structurally similar compounds is insightful:

Compound NameMolecular FormulaUnique Features
4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)C20H22N4OCore structure with piperazine enhancing activity
7,8-dihydro-2-(4-methyl-1-piperazinyl)-4(3H)-QuinazolinoneC13H18N4OReduced double bond; altered pharmacokinetics
4(3H)-Quinazolinone, 3-phenyl-2-(4-methyl-1-piperazinyl)methylC25H24N4OAdditional phenyl group; varied biological properties

Q & A

Q. What are the foundational synthetic routes for 4(3H)-quinazolinone derivatives?

The synthesis typically involves cyclocondensation of anthranilic acid derivatives with primary amines or carbonyl compounds. A common method uses anthranilic acid, trimethyl orthoformate, and amines under solvent-free conditions with catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane), achieving yields >80% . Alternative routes include refluxing 4-quinazolinone with alkylating agents (e.g., ethyl chloroacetate) in acetone with K₂CO₃, followed by recrystallization . For 2-substituted derivatives, phosphorus pentaoxide-amine hydrochloride mixtures at 150–180°C are effective .

Q. What biological activities are associated with 2-((4-methylpiperazinyl)methyl)-substituted quinazolinones?

This substitution enhances antimicrobial, anti-inflammatory, and anticancer properties. The 4-methylpiperazine group improves solubility and bioavailability, facilitating interactions with targets like penicillin-binding proteins (PBPs) in Staphylococcus aureus . Broad-spectrum activity against filamentous fungi has also been observed, with halogen substituents (e.g., 7-Cl) boosting potency .

Advanced Research Questions

Q. How do solvent-free synthetic methods compare to traditional approaches in efficiency?

Solvent-free protocols using Brønsted acidic ionic liquids (e.g., [BSMIM]OTs) reduce reaction times (<2 hours) and eliminate toxic solvents, achieving yields comparable to conventional methods (85–95%) . These methods align with green chemistry principles but may require specialized catalysts. Traditional routes (e.g., reflux in acetone) are robust but generate more waste .

Q. How do structural modifications at the 2- and 3-positions alter pharmacological profiles?

  • 2-position : Introducing hydrophobic groups (e.g., aryl) enhances antifungal activity by improving membrane penetration. For example, 7-Cl substitution increases potency against Aspergillus spp. by 10-fold .
  • 3-position : Alkyl chains (e.g., methyl) improve metabolic stability, while bulky groups (e.g., benzyl) may reduce clearance in vivo .
    SAR studies highlight that electron-withdrawing groups at the 7-position optimize antibacterial activity, whereas hydrophilic substituents at the 2-position enhance water solubility .

Q. What in vivo models evaluate anti-inflammatory activity for quinazolinone derivatives?

  • Carrageenan-induced paw edema in mice: Measures inhibition of inflammation via COX-2 pathways. Compounds reducing edema by >50% (vs. control) are considered potent .
  • p-Benzoquinone writhing test : Assesses analgesic activity by counting pain-induced abdominal contractions. Effective compounds show ≥60% reduction in writhing .

Q. Which analytical techniques are critical for characterizing quinazolinone derivatives?

  • NMR : Confirms substitution patterns (e.g., ¹H-NMR for methylpiperazine protons at δ 2.3–2.5 ppm) .
  • HPLC-MS : Quantifies purity (>98%) and identifies degradation products .
  • X-ray crystallography : Resolves tautomeric forms (e.g., 4(3H)- vs. 4(1H)-quinazolinone) critical for SAR .

Q. How can discrepancies in biological activity data across studies be resolved?

  • Standardize assay conditions : Variations in MIC values for antifungals may arise from differences in inoculum size (e.g., 10⁵ vs. 10⁶ CFU/mL) .
  • Control pharmacokinetic variables : Oral bioavailability in mice (t₁/₂ = 1 hour) vs. rats (t₁/₂ = 6 hours) explains species-specific efficacy .

Q. What approaches elucidate the mechanism of quinazolinone-based antibacterials?

  • Target identification : In silico docking with PBPs (e.g., PBP2a in MRSA) predicts binding affinity .
  • Time-kill assays : Confirm bactericidal vs. bacteriostatic activity by monitoring CFU/mL over 24 hours .
  • Resistance studies : Serial passaging in sub-MIC concentrations identifies mutations (e.g., mecA upregulation) .

Q. What pharmacokinetic parameters are critical for optimizing quinazolinone derivatives?

  • Half-life : Compounds with t₁/₂ >6 hours (rat) show sustained efficacy in systemic candidiasis .
  • Oral bioavailability : >30% in rodents correlates with in vivo protection levels comparable to fluconazole .
  • Plasma protein binding : High binding (>90%) may reduce free drug concentration, requiring dose adjustments .

Q. What strategies mitigate low yields in quinazolinone synthesis?

  • Catalyst optimization : DABCO increases yields from 50% to 90% by accelerating cyclocondensation .
  • Microwave-assisted synthesis : Reduces reaction time from 6 hours to 30 minutes, minimizing side reactions .
  • Purification techniques : Recrystallization from ethanol-water (9:1) improves purity to >95% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)-
Reactant of Route 2
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4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)-

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